molecular formula C18H17F2NO5S2 B12632066 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide

Cat. No.: B12632066
M. Wt: 429.5 g/mol
InChI Key: OZFGMAFEPZMZGG-UHFFFAOYSA-N
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Description

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group, a fluorinated benzamide moiety, and a tetrahydrothiophene ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene ring, sulfonylation, and subsequent coupling with the fluorinated benzamide. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of diseases where sulfonyl compounds are known to be effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The fluorinated benzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and fluorinated benzamide groups makes it particularly interesting for medicinal chemistry and drug development.

Properties

Molecular Formula

C18H17F2NO5S2

Molecular Weight

429.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17F2NO5S2/c19-13-3-1-12(2-4-13)10-21-18(22)16-9-14(5-6-17(16)20)28(25,26)15-7-8-27(23,24)11-15/h1-6,9,15H,7-8,10-11H2,(H,21,22)

InChI Key

OZFGMAFEPZMZGG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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